molecular formula C17H15FN4O B4461198 6-(3-fluorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one

6-(3-fluorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No. B4461198
M. Wt: 310.33 g/mol
InChI Key: XKTCWZCRGNFKDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-fluorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one, commonly known as FPyP, is a novel chemical compound that has gained significant attention from the scientific community due to its potential use in various research applications. The unique chemical structure of FPyP makes it an ideal candidate for exploring the mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

FPyP acts as an inhibitor of protein-protein interactions, which are essential for the functioning of various biological processes. The binding of FPyP to specific target proteins disrupts the protein-protein interactions, leading to the inhibition of biological processes.
Biochemical and Physiological Effects:
FPyP has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. These effects make FPyP a potential candidate for the development of new therapeutic agents.

Advantages and Limitations for Lab Experiments

The advantages of using FPyP in lab experiments include its high yield and purity, as well as its ability to bind to specific target proteins. However, the limitations of using FPyP include its complex synthesis process and the need for specialized equipment and expertise.

Future Directions

The potential future directions for research on FPyP include the identification of new target proteins, the development of new therapeutic agents, and the exploration of its potential use in various disease models. Additionally, the development of new synthetic methods for FPyP could lead to the development of more potent and selective inhibitors of protein-protein interactions.
Conclusion:
In conclusion, FPyP is a novel chemical compound with significant potential for scientific research applications. The unique chemical structure of FPyP enables it to bind to specific target proteins, making it an ideal tool for studying protein-protein interactions. Further research on FPyP could lead to the development of new therapeutic agents and the exploration of its potential use in various disease models.

Scientific Research Applications

FPyP has various scientific research applications, including the study of protein-protein interactions, drug discovery, and the development of new therapeutic agents. The unique chemical structure of FPyP enables it to bind to specific target proteins, making it an ideal tool for studying protein-protein interactions.

properties

IUPAC Name

6-(3-fluorophenyl)-2-pyrrolidin-1-ylpyrido[4,3-d]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O/c18-12-4-3-5-13(10-12)22-9-6-15-14(16(22)23)11-19-17(20-15)21-7-1-2-8-21/h3-6,9-11H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTCWZCRGNFKDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C3C(=N2)C=CN(C3=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(3-fluorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one
Reactant of Route 2
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6-(3-fluorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one
Reactant of Route 3
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6-(3-fluorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one
Reactant of Route 4
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6-(3-fluorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one
Reactant of Route 5
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6-(3-fluorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one
Reactant of Route 6
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6-(3-fluorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one

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